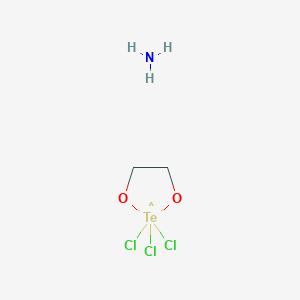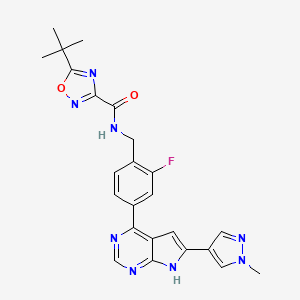
BTK inhibitor 27
Overview
Description
BTK inhibitor 27 is a useful research compound. Its molecular formula is C24H23FN8O2 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality BTK inhibitor 27 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BTK inhibitor 27 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
BTK Inhibitors in Immune System Modulation : BTK inhibition affects several aspects of the immune system. It inhibits tonic BCR signaling, T3 B cell subset, IgM surface expression, and B1 cells. However, it does not affect the survival of humoral memory (Benson et al., 2014).
Treatment of Hematological Malignancies : BTK inhibitors like Zanubrutinib and Ibrutinib have shown potent activity and excellent selectivity in treating hematological malignancies. They demonstrate high response rates in patients with chronic lymphocytic leukemia and mantle cell lymphoma. Ibrutinib, in particular, has been approved for first-line treatment of chronic lymphocytic leukemia since 2016 (Guo et al., 2019; Wen et al., 2020; Singh et al., 2018).
In Vivo Imaging Applications : Optimized near-infrared fluorescence agents combined with Ibrutinib can enable single-cell Btk imaging in vivo. This application is significant in understanding Btk biology in cancer and host cells (Kim et al., 2015).
Antitumor Activities in Preclinical Models : Novel BTK inhibitors have shown antitumor activity in animal models and clinical studies. They effectively inhibit the proliferation of cancer cell lines, as observed in mouse xenograft models (Li et al., 2014; Wu et al., 2014).
Potential in Treating Inflammation and Autoimmune Diseases : Compound 27, a selective BTK inhibitor, has demonstrated efficacy in reducing joint inflammation in a rat model of collagen-induced arthritis. This finding suggests potential applications in treating inflammation and autoimmune diseases (Tichenor et al., 2021).
Clinical Development for Other Conditions : Novel BTK inhibitors are in various stages of clinical development for conditions like chronic urticaria and Sjoegren's syndrome. For instance, Remibrutinib is currently in phase 2 clinical trials (Gabizon & London, 2020).
Clinical Trials and Drug Development : BTK inhibitors like Ibrutinib, Acalabrutinib, and others have undergone extensive clinical trials. They have shown promising results in treating various B-cell malignancies and are being considered for first-line treatments in specific leukemia cases (Akinleye et al., 2013; Byrd et al., 2016).
properties
IUPAC Name |
5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHJQXCSOAXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BTK inhibitor 27 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



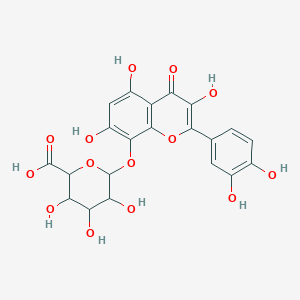
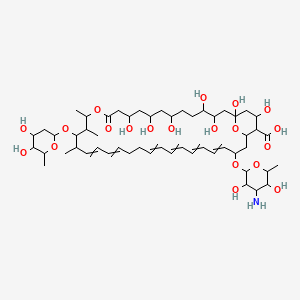
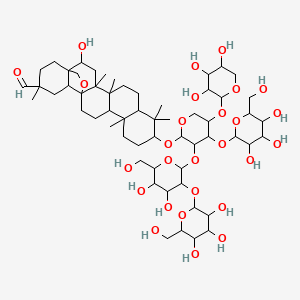
![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B8180787.png)
![Methyl 12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride](/img/structure/B8180803.png)
![8-Oxo-7-(1H-tetrazol-1-ylacetylamino)-3-(1,3,4-thiadiazol-2-ylthiomethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8180807.png)
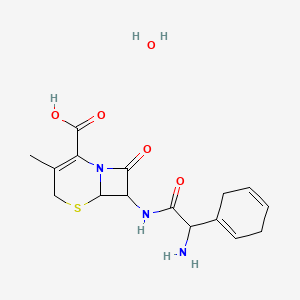
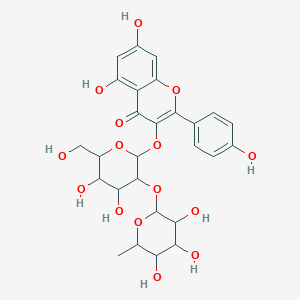
![sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole](/img/structure/B8180816.png)
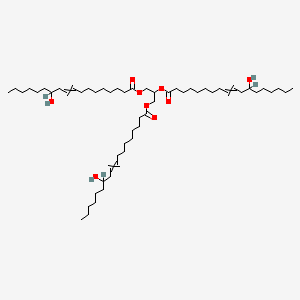
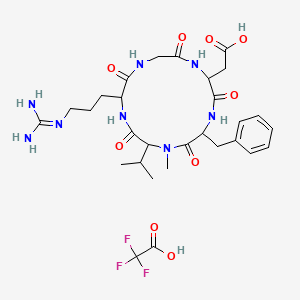
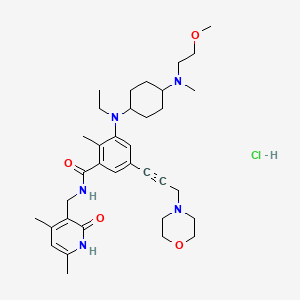
![but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide](/img/structure/B8180842.png)
